molecular formula C24H25N5O2 B271881 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine

Katalognummer B271881
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: MTVFOVQOCIHFDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine, commonly known as EHT 5372, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

EHT 5372 is a selective and potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a key role in the regulation of intracellular signaling pathways in the brain. PDE10A is involved in the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the brain. By inhibiting PDE10A, EHT 5372 increases the levels of cAMP and cGMP, leading to increased neuronal activity and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that EHT 5372 improves cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. The compound has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. EHT 5372 has a good safety profile and does not produce significant side effects at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of EHT 5372 is its selectivity for PDE10A, which reduces the risk of off-target effects. The compound is also stable and can be easily synthesized in large quantities. However, one limitation of EHT 5372 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on EHT 5372. One area of interest is the potential use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective PDE10A inhibitors based on the structure of EHT 5372. Finally, the use of EHT 5372 in combination with other drugs or therapies could also be explored to enhance its therapeutic effects.
In conclusion, EHT 5372 is a promising compound with potential applications in various fields. The compound's selectivity for PDE10A and its neuroprotective and anti-inflammatory effects make it a potential candidate for the treatment of neurodegenerative diseases and pain. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of EHT 5372.

Synthesemethoden

The synthesis of EHT 5372 involves a multi-step process that begins with the reaction of 4-hydroxybenzyl alcohol with ethyl 3-bromopropionate to form 3-ethoxy-4-(4-hydroxybenzyl)butanoic acid ethyl ester. This intermediate compound is then reacted with sodium azide to form the corresponding tetrazole. The final step involves the reaction of the tetrazole with 4-(chloromethyl)phenylacetonitrile to form EHT 5372.

Wissenschaftliche Forschungsanwendungen

EHT 5372 has potential applications in various fields, including neuroscience, pharmacology, and drug discovery. The compound has been shown to have neuroprotective effects, and it has been suggested that it could be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. EHT 5372 has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Eigenschaften

Produktname

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine

Molekularformel

C24H25N5O2

Molekulargewicht

415.5 g/mol

IUPAC-Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-phenylethanamine

InChI

InChI=1S/C24H25N5O2/c1-2-30-23-17-20(18-25-16-15-19-9-5-3-6-10-19)13-14-22(23)31-24-26-27-28-29(24)21-11-7-4-8-12-21/h3-14,17,25H,2,15-16,18H2,1H3

InChI-Schlüssel

MTVFOVQOCIHFDS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OC3=NN=NN3C4=CC=CC=C4

Kanonische SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OC3=NN=NN3C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.